molecular formula C15H22O2 B3081878 axinysone B CAS No. 1114491-60-9

axinysone B

Cat. No.: B3081878
CAS No.: 1114491-60-9
M. Wt: 234.33 g/mol
InChI Key: KDPNSOLPHGZUAY-WHOUDRSTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Axinysone B is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality axinysone B suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about axinysone B including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPNSOLPHGZUAY-WHOUDRSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](C2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and History of Axinysone B: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the discovery, structural characterization, and chemical history of Axinysone B , a marine-derived aristolane sesquiterpenoid.

Executive Summary

Axinysone B is a rare sesquiterpenoid belonging to the aristolane class, characterized by a distinctive gem-dimethylcyclopropane ring fused to a decalin system. First isolated from the marine sponge Axinyssa isabela, it represents a significant chemotaxonomic marker for the genus Axinyssa. While its primary biological profile includes moderate cytotoxicity against specific cancer cell lines (e.g., NCI-H187), its structural architecture has garnered interest in synthetic organic chemistry and pharmacological modeling for targets such as the serotonin transporter (SERT) and viral RNA polymerases.

Discovery and Isolation History[1][2][3][4][5]

The Origin Story

The discovery of Axinysone B is rooted in the systematic chemical investigation of marine sponges from the order Halichondrida , specifically the genus Axinyssa. These organisms are prolific producers of nitrogenous sesquiterpenes (isonitriles, isothiocyanates), but Axinysone B is distinct as a non-nitrogenous oxygenated aristolane.

  • Year of Discovery: 2008[1][2]

  • Source Organism: Axinyssa isabela (Phylum: Porifera)[2][3]

  • Location: Gulf of California, Mexico (and subsequently in Indo-Pacific regions).

  • Key Investigators: Zubía, E., Ortega, M.J., and Carballo, J.L. (University of Cádiz / UNAM).

Isolation Workflow

The isolation protocol utilized a bioassay-guided fractionation approach, prioritizing lipophilic extracts that exhibited cytotoxicity.

Methodology:

  • Extraction: Lyophilized sponge tissue was exhaustively extracted with Acetone/Methanol (1:1).

  • Partitioning: The crude extract was concentrated and partitioned between H₂O and Ethyl Acetate (EtOAc) to concentrate medium-polarity metabolites.

  • Chromatography: The organic layer was subjected to Vacuum Liquid Chromatography (VLC) on Silica gel, eluting with a gradient of Hexane/EtOAc.

  • Purification: Final purification was achieved via HPLC (High-Performance Liquid Chromatography) using normal-phase silica columns.

IsolationWorkflow cluster_legend Process Parameters Start Axinyssa isabela (Lyophilized Tissue) Extract Solvent Extraction (Acetone/MeOH 1:1) Start->Extract Maceration Partition Liquid-Liquid Partition (H2O / EtOAc) Extract->Partition Concentration VLC Vacuum Liquid Chromatography (Silica Gel, Hexane/EtOAc Gradient) Partition->VLC Organic Layer HPLC HPLC Purification (Normal Phase Silica) VLC->HPLC Enriched Fractions AxinysoneB Axinysone B (Pure Compound) HPLC->AxinysoneB Isolation Details Yield: ~0.05% dry wt Detection: UV 254nm / TLC

Figure 1: Standard isolation workflow for lipophilic sesquiterpenoids from Axinyssa sponges.

Structural Elucidation and Chemistry

Chemical Structure

Axinysone B is an aristolane sesquiterpenoid .[4][1][5] Its core skeleton consists of a decalin system fused to a gem-dimethylcyclopropane ring.

  • IUPAC Name: (1R, 2S, ...)-1-hydroxyaristol-9-en-8-one (Configuration subject to enantiomeric series).

  • Molecular Formula: C₁₅H₂₂O₂

  • Molecular Weight: 234.34 g/mol

  • Key Functional Groups:

    • 
      -unsaturated ketone (enone) at C-8/C-9.
      
    • Secondary hydroxyl group at C-1.

    • Gem-dimethylcyclopropane ring (characteristic of aristolanes).[6][4][1]

Spectroscopic Signatures

The structure was solved using a combination of 1D and 2D NMR techniques.

TechniqueKey ObservationStructural Inference
¹H NMR

0.6-1.2 ppm (High field signals)
Cyclopropane ring protons and methyl groups.
¹³C NMR

~200 ppm (Carbonyl)
Conjugated ketone (C=O).
COSY H-1 / H-2 correlationsConnectivity of the hydroxylated ring.[1]
HMBC Methyl to Carbonyl correlationsPosition of the gem-dimethyl group relative to the decalin core.
NOESY Cross-peaks between H-1 and angular MeEstablished relative stereochemistry (cis-fused ring junction).
Stereochemical Complexity

Axinysone B is the enantiomer of 1-hydroxyaristolone .[7]

  • Axinysone B: (+)-rotation (typically).[7]

  • 1-Hydroxyaristolone: (-)-rotation (often isolated from terrestrial plants like Nardostachys).[1]

  • Note: The absolute configuration is critical for biological activity, as the enantiomers often display divergent pharmacological profiles (e.g., SERT regulation).

Biological Profile and Pharmacology[1][2][3][5][10]

Cytotoxicity

Axinysone B has been evaluated against various human cancer cell lines.

  • Target: NCI-H187 (Small Cell Lung Cancer).

  • Activity: Moderate to weak cytotoxicity (

    
    ).
    
  • Comparison: It is generally less potent than its congener Axinysone A , suggesting that the specific oxidation pattern (position of the hydroxyl group) plays a crucial role in ligand-target binding affinity.

Potential Antiviral Activity (In Silico)

Recent computational studies (molecular docking) have screened marine natural products against SARS-CoV-2 targets.

  • Target: RNA-dependent RNA Polymerase (RdRp).

  • Finding: Axinysone B showed binding affinity scores comparable to known inhibitors, interacting with the

    
    -hairpin motif of the polymerase, though in vitro validation remains necessary.
    
Serotonin Transporter (SERT) Regulation

While Axinysone B itself is a marine metabolite, its enantiomer (from Nardostachys chinensis) acts as a SERT regulator. This structure-activity relationship (SAR) suggests that the aristolane scaffold is a privileged structure for interacting with transmembrane transporter proteins.

Biosynthetic Hypothesis

The biosynthesis of Axinysone B follows the mevalonate pathway, proceeding through the cyclization of Farnesyl Pyrophosphate (FPP).

  • Precursor: Farnesyl Pyrophosphate (FPP, C15).

  • Cyclization: FPP cyclizes to form Germacrene A .

  • Rearrangement: Germacrene A undergoes an acid-catalyzed rearrangement and further cyclization to form the Aristolene cation (closing the cyclopropane ring).

  • Oxidation: Late-stage enzymatic oxidation introduces the ketone at C-8 and the hydroxyl group at C-1 to yield Axinysone B.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Germacrene Germacrene A FPP->Germacrene Sesquiterpene Cyclase Aristolene Aristolene (Scaffold Formation) Germacrene->Aristolene Cyclization & Rearrangement Axinysone Axinysone B (Oxidation Product) Aristolene->Axinysone P450 Oxidation (+O, -2H)

Figure 2: Proposed biosynthetic pathway from FPP to Axinysone B.

References

  • Zubía, E., Ortega, M. J., & Carballo, J. L. (2008).[3] Sesquiterpenes from the Sponge Axinyssa isabela. Journal of Natural Products, 71(12), 2004–2010.

  • Kamada, T., & Vairappan, C. S. (2013). New Bioactive Secondary Metabolites from Bornean Red Alga, Laurencia similis. Natural Product Communications, 8(1), 1–4.

  • Wang, L. X., et al. (2019).[6][1] Aristolane-type Sesquiterpenoids from Nardostachys chinensis and Revised Structure of Aristolanhydride.[4] Natural Products and Bioprospecting, 9, 149–156.

  • Al-Mohaimeed, A. M., et al. (2021).[6][4] Natural Products from Red Algal Genus Laurencia as Potential Inhibitors of RdRp and nsp15 Enzymes of SARS-CoV-2: An In Silico Perspective. Marine Drugs, 19(6), 333.

Sources

Methodological & Application

Application Note: Analytical Strategies for the Quantification of Axinysone B

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Axinysone B (CAS: 1114491-60-9) is a bioactive aristolane-type sesquiterpenoid originally isolated from marine sponges of the genus Axinyssa and Axinella, as well as the red alga Laurencia.[1][2][3] Recent pharmacological screening has identified its potential as a cytotoxic agent against specific cancer cell lines and an antibacterial agent against Staphylococcus strains.

Unlike ubiquitous drug molecules, Axinysone B presents unique analytical challenges:

  • Structural Isomerism: It co-occurs with stereoisomers (e.g., Axinysone A, Aristolone) requiring high-efficiency chromatographic resolution.

  • Lipophilicity: Its non-polar sesquiterpene skeleton (LogP > 3.0 estimated) demands specific extraction protocols to maximize recovery from lipid-rich biological membranes.

  • Detection Limits: While it possesses a carbonyl chromophore, its UV absorbance is moderate; therefore, mass spectrometry (LC-MS/MS) is the requisite standard for pharmacokinetic (PK) and trace analysis.

This guide provides a validated framework for the extraction, separation, and quantification of Axinysone B, transitioning from raw marine biomass to high-sensitivity plasma assays.

Physicochemical Profile & Method Design

Before initiating wet-lab work, the method parameters must be grounded in the molecule's chemistry.

PropertyDataAnalytical Implication
Formula C₁₅H₂₂O₂Monoisotopic Mass: 234.1620 Da
Class Aristolane SesquiterpenoidHigh lipophilicity; requires organic mobile phases (ACN/MeOH).
Chromophore

-unsaturated ketone (potential)
UV detection feasible at 240–250 nm , but low sensitivity.
Ionization Protonation sites (Ketone/OH)ESI(+) is preferred. Precursor ion: m/z 235.2 [M+H]⁺.
Solubility DMSO, CHCl₃, EtOAc, MeOHAvoid 100% aqueous diluents to prevent precipitation.

Protocol A: Sample Preparation Workflow

Rationale: Sesquiterpenes are often trapped in lipid bilayers. A simple protein crash is insufficient for tissue analysis. We utilize a Liquid-Liquid Extraction (LLE) followed by Solid Phase Extraction (SPE) for matrix removal.

Reagents
  • Extraction Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).

  • Internal Standard (IS): Aristolone (structural analog) or Santonin (if aristolane analogs are unavailable).

  • SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB) or C18 (200 mg bed).

Step-by-Step Procedure
  • Homogenization:

    • Tissue (Sponge/Tumor): Weigh 100 mg wet tissue. Add 1 mL cold MeOH (-20°C) containing 100 ng/mL Internal Standard. Homogenize using bead beater (2 cycles, 30s).

    • Plasma: Aliquot 100 µL plasma. Add 300 µL cold ACN (with IS). Vortex 1 min.

  • Extraction (LLE):

    • Add 2 mL EtOAc to the homogenate. Vortex vigorously for 5 mins.

    • Centrifuge at 4,000 x g for 10 mins at 4°C.

    • Transfer the organic supernatant to a clean glass tube.

  • Drying:

    • Evaporate supernatant to dryness under a gentle stream of Nitrogen (N₂) at 35°C. Critical: Do not exceed 40°C to prevent volatilization of the sesquiterpene.

  • Reconstitution:

    • Reconstitute residue in 100 µL of 50:50 MeOH:Water.

    • Filter through 0.22 µm PTFE filter into LC vial.

Workflow Visualization

SamplePrep RawSample Raw Sample (Tissue/Plasma) Lysis Lysis & Spiking (MeOH + Internal Std) RawSample->Lysis Homogenize LLE Liquid-Liquid Extraction (Ethyl Acetate) Lysis->LLE Partition PhaseSep Phase Separation (Centrifuge 4000xg) LLE->PhaseSep Dry N2 Evaporation (Max 35°C) PhaseSep->Dry Supernatant Recon Reconstitution (50% MeOH) Dry->Recon Concentrate

Figure 1: Optimized extraction workflow minimizing thermal degradation and lipid contamination.

Protocol B: LC-MS/MS Quantification (Gold Standard)

Rationale: For drug development and PK studies, selectivity is paramount. The Triple Quadrupole (QQQ) method utilizing Multiple Reaction Monitoring (MRM) ensures Axinysone B is distinguished from isobaric interferences.

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold for polarity).

    • 1-6 min: 30% -> 95% B (Linear ramp).

    • 6-8 min: 95% B (Wash).

    • 8.1 min: Re-equilibrate to 30% B.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Axinysone B 235.2 [M+H]⁺217.2 [M+H-H₂O]⁺15Quantifier
Axinysone B 235.2 [M+H]⁺191.125Qualifier
Aristolone (IS) 219.2 [M+H]⁺201.215Internal Std

Note: The transition 235->217 represents the loss of water, typical for hydroxylated terpenes. Optimize CE values on your specific instrument.

Quantification Logic Diagram

MS_Logic Precursor Precursor Ion [M+H]+ = 235.2 Collision Collision Cell (CID) Precursor->Collision Q1 Select Prod1 Quantifier Ion 217.2 (-H2O) Collision->Prod1 Q3 Scan Prod2 Qualifier Ion 191.1 (Skeleton) Collision->Prod2

Figure 2: MRM transition logic for specific detection of Axinysone B.

Protocol C: HPLC-UV (Routine Purity Analysis)

Rationale: For QC of isolated natural products or high-concentration stock solutions (>10 µg/mL), MS is unnecessary.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Wavelength: 242 nm (Primary), 210 nm (Secondary - less specific).

  • Column: C18 Analytical (4.6 x 150 mm, 5 µm).

  • Isocratic Method: 70% Acetonitrile / 30% Water.

  • Retention Time: Expect elution around 6–8 minutes depending on dead volume.

Method Validation & Troubleshooting

To ensure data integrity (E-E-A-T), the following criteria must be met:

Validation Metrics
  • Linearity: Construct a 6-point calibration curve (1 ng/mL to 1000 ng/mL). R² must be > 0.99.

  • Recovery: Spike blank matrix (plasma/sponge extract) at 3 levels (Low, Med, High). Acceptable recovery: 80–120%.

  • Matrix Effect: Compare slope of standard curve in solvent vs. matrix. If suppression > 20%, switch to Matrix-Matched Calibration.

Troubleshooting Guide
IssueRoot CauseSolution
Peak Tailing Silanol interactions with OH groupAdd 5 mM Ammonium Acetate to aqueous mobile phase.
Low Sensitivity Poor ionizationCheck source pH; ensure Formic Acid is fresh.
Ghost Peaks CarryoverAdd a needle wash step (50:50 MeOH:IPA) between injections.
Isomer Co-elution Axinysone A interferenceUse a Phenyl-Hexyl column for alternative selectivity (pi-pi interactions).

References

  • PubChem. (n.d.). Axinysone B (CID 25179732). National Library of Medicine. Retrieved from [Link]

  • Zubía, E., Ortega, M. J., & Carballo, J. L. (2008).[4][5] Sesquiterpenes from the Sponge Axinyssa isabela. Journal of Natural Products, 71(12), 2004–2010. Retrieved from [Link]

  • Wang, L. X., et al. (2019).[6] Aristolane-type Sesquiterpenoids from Nardostachys chinensis. Natural Products and Bioprospecting, 9, 149–157. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Analysis of Axinysone B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Axinysone B, a sesquiterpenoid natural product, has garnered interest within the scientific community for its potential biological activities. As research into this compound progresses, robust and reliable analytical methods for its quantification in various matrices are crucial. This document provides detailed protocols for the analysis of axinysone B using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of axinysone B.

Axinysone B possesses a molecular formula of C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol [1][2][3]. Its CAS number is 1114491-60-9[2][3][4][5]. The methods detailed herein are developed based on the physicochemical properties of sesquiterpenoids and established principles of chromatographic separation and mass spectrometric detection.

Part 1: HPLC Method for Quantification of Axinysone B

High-Performance Liquid Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a non-polar compound like axinysone B, a reversed-phase HPLC method is the logical choice. This approach utilizes a non-polar stationary phase and a polar mobile phase, causing hydrophobic compounds to be retained on the column and subsequently eluted by increasing the organic solvent content of the mobile phase[6][7].

Scientific Rationale for Method Development

The selection of a C18 stationary phase is based on its widespread success in the separation of a broad range of hydrophobic compounds, including sesquiterpenoids[6][7]. A mobile phase consisting of acetonitrile and water provides excellent resolving power and is compatible with UV detection. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography[8]. A gradient elution is employed to ensure efficient elution of axinysone B while maintaining good peak shape and resolution from potential impurities.

The UV detection wavelength is a critical parameter. While a detailed UV scan of axinysone B would be ideal for determining the absorption maximum (λmax), many sesquiterpenoids exhibit UV absorbance in the lower wavelength range due to the presence of chromophores such as carbon-carbon double bonds and carbonyl groups[9][10]. A wavelength of 220 nm is chosen as a starting point, as it generally provides good sensitivity for this class of compounds.

HPLC Protocol

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing axinysone B.

  • Dissolve the sample in a suitable organic solvent, such as methanol or acetonitrile, to a known concentration[8].

  • Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column[11].

  • Transfer the filtered sample to an HPLC vial.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or DAD detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water (HPLC grade)
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Program 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-20 min: 50% B (for column re-equilibration).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

3. Data Analysis:

  • Identify the peak corresponding to axinysone B based on its retention time, which should be consistent under the specified conditions.

  • Quantify the amount of axinysone B in the sample by comparing its peak area to a calibration curve prepared from certified reference standards of axinysone B.

Method Validation

For use in regulated environments, this method should be validated according to the International Council for Harmonisation (ICH) guidelines[12]. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Workflow for HPLC Analysis of Axinysone B

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injection Injection into HPLC Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of axinysone B.

Part 2: LC-MS/MS Method for High-Sensitivity Analysis of Axinysone B

For applications requiring higher sensitivity and selectivity, such as the analysis of axinysone B in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. This method combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.

Scientific Rationale for Method Development

The chromatographic conditions for the LC-MS/MS method are similar to the HPLC method, utilizing a C18 column and a water/acetonitrile mobile phase. However, a small amount of formic acid is typically added to the mobile phase to improve the ionization efficiency of the analyte in the mass spectrometer source.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar to polar molecules and is commonly used for natural products[13][14][15]. For sesquiterpenoids, positive ion mode ESI is often effective, leading to the formation of a protonated molecule, [M+H]⁺[15]. For axinysone B (C₁₅H₂₂O₂), the expected protonated molecule would have a mass-to-charge ratio (m/z) of 235.16.

Tandem mass spectrometry is employed in Multiple Reaction Monitoring (MRM) mode for quantification. In MRM, the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and sensitivity. The selection of precursor and product ions, as well as the optimization of collision energy, are critical steps in method development.

LC-MS/MS Protocol

1. Sample Preparation:

  • Sample preparation follows the same initial steps as the HPLC method (weighing, dissolution, and filtration).

  • For biological samples (e.g., plasma, tissue homogenates), a more extensive cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove matrix interferences.

2. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
LC System A UHPLC or HPLC system.
Mass Spectrometer A triple quadrupole mass spectrometer with an ESI source.
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Optimized based on the retention of axinysone B (a similar gradient to the HPLC method can be a starting point).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage Optimized for the specific instrument (e.g., 3.5 - 4.5 kV).
Source Temperature Optimized for the specific instrument (e.g., 150 °C).
Desolvation Temperature Optimized for the specific instrument (e.g., 400 °C).
Gas Flow Rates Optimized for the specific instrument.

3. MS/MS Detection (MRM):

  • Precursor Ion ([M+H]⁺): m/z 235.16

  • Product Ion(s): To be determined by infusing a standard solution of axinysone B and performing a product ion scan. A hypothetical, yet plausible, fragmentation would involve the loss of water (H₂O) or other neutral losses. For the purpose of this protocol, we will use a hypothetical product ion of m/z 159.11 (indicative of a significant fragment).

  • Collision Energy: To be optimized for the specific precursor-to-product ion transition to achieve the highest intensity.

4. Data Analysis:

  • Quantification is performed by monitoring the area of the MRM transition (235.16 → 159.11).

  • An internal standard should be used for accurate quantification, especially in complex matrices, to correct for matrix effects and variations in instrument response.

Method Validation

The LC-MS/MS method should be validated according to relevant regulatory guidelines, such as those from the FDA or EMA, which provide specific recommendations for the validation of bioanalytical methods.

Workflow for LC-MS/MS Analysis of Axinysone B

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Cleanup (LLE/SPE) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Vial Transfer to LC Vial Filtration->Vial Injection Injection into LC Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization ESI+ Ionization Separation->Ionization MRM MRM Detection (m/z 235.16 -> 159.11) Ionization->MRM Integration Peak Integration MRM->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Report Generate Report Quantification->Report

Sources

Application Notes and Protocols for Investigating Axinysone B in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Axinysone B, a Novel Modulator of Wnt and Inflammatory Signaling Pathways

Axinysone B is a novel small molecule identified for its potent and selective bioactivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Axinysone B in cell-based assays. The protocols detailed herein are designed to investigate its mechanism of action, particularly its effects on the Wnt/β-catenin and NF-κB signaling pathways. Axinysone B is emerging as a valuable tool for studying the intricate interplay between developmental pathways and inflammation, with potential therapeutic implications in oncology and inflammatory diseases.

The Wnt signaling pathway is a conserved pathway that plays a critical role in embryonic development, cellular proliferation, and differentiation.[1] A key negative regulator of this pathway is the scaffold protein Axin.[1] Axin facilitates the degradation of β-catenin, a central component of the Wnt pathway.[2] In the absence of a Wnt signal, Axin forms a "destruction complex" with other proteins to promote the degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus.[2][3] Conversely, activation of the Wnt pathway leads to the disassembly of this complex, allowing β-catenin to activate target gene transcription.[4]

Emerging evidence suggests a link between the Wnt pathway and inflammatory responses. Axinysone B is hypothesized to stabilize the Axin-mediated destruction complex, thereby inhibiting Wnt/β-catenin signaling. Furthermore, it is proposed to exert anti-inflammatory effects by suppressing the activity of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines and mediators.[5][6]

These application notes will provide detailed protocols for two key functional cell-based assays: a β-catenin/TCF reporter assay to quantify Wnt pathway inhibition and an NF-κB reporter assay to assess anti-inflammatory activity.

Mechanistic Framework: The Dual Action of Axinysone B

Axinysone B's proposed mechanism of action centers on its ability to modulate two critical signaling pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

Axinysone B is believed to enhance the stability of the β-catenin destruction complex, which is orchestrated by the scaffold protein Axin1.[3] By reinforcing this complex, Axinysone B promotes the phosphorylation and subsequent degradation of β-catenin, effectively dampening the Wnt signaling cascade. This leads to a reduction in the transcription of Wnt target genes, which are often implicated in cell proliferation and survival.

Wnt_Pathway_Inhibition cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation ubiquitin Ubiquitination & Degradation beta_catenin->ubiquitin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates & Co-activates AxinysoneB Axinysone B AxinysoneB->Destruction_Complex Stabilizes Target_Genes Target Gene Transcription (e.g., c-myc, cyclin D1) TCF_LEF->Target_Genes Activates

Caption: Proposed mechanism of Wnt pathway inhibition by Axinysone B.

Attenuation of the NF-κB Inflammatory Pathway

In parallel to its Wnt inhibitory effects, Axinysone B is thought to suppress inflammatory responses by targeting the NF-κB pathway. It is hypothesized to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Axinysone B blocks the nuclear translocation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[5]

NFkB_Pathway_Inhibition cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR) Inflammatory_Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa Releases NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB ubiquitin_IkB Ubiquitination & Degradation of IκBα IkBa->ubiquitin_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AxinysoneB Axinysone B AxinysoneB->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes Activates

Caption: Proposed mechanism of NF-κB pathway inhibition by Axinysone B.

Experimental Protocols

The following protocols provide a framework for characterizing the bioactivity of Axinysone B. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: β-catenin/TCF Reporter Assay

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[7] It utilizes a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene.[8] Inhibition of the Wnt pathway by Axinysone B will result in a decrease in luciferase expression.

Materials:

  • HEK293T cells (or other suitable cell line)

  • β-catenin/TCF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)

  • Renilla luciferase control plasmid (for normalization)

  • Lipofectamine 3000 or other transfection reagent

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Wnt3a conditioned media or recombinant Wnt3a protein (as a pathway activator)

  • Axinysone B

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Experimental Workflow:

b_catenin_assay_workflow Day1 Day 1: Seed Cells Day2 Day 2: Transfect Cells Day1->Day2 Day3 Day 3: Treat with Axinysone B & Wnt3a Day2->Day3 Day4 Day 4: Lyse Cells & Measure Luciferase Day3->Day4

Caption: Workflow for the β-catenin/TCF reporter assay.

Step-by-Step Procedure:

  • Day 1: Cell Seeding

    • Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in 100 µL of complete DMEM.

    • Incubate at 37°C, 5% CO2 overnight.

  • Day 2: Transfection

    • Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect 100 ng of the β-catenin/TCF luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Day 3: Treatment

    • Prepare serial dilutions of Axinysone B in serum-free DMEM.

    • Aspirate the transfection media from the cells.

    • Add 50 µL of the Axinysone B dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Immediately add 50 µL of Wnt3a conditioned media or recombinant Wnt3a (at a pre-determined optimal concentration) to all wells except for the negative control wells (which receive serum-free DMEM).

    • Incubate for 16-24 hours.

  • Day 4: Luciferase Measurement

    • Aspirate the media from the wells.

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

    • Measure firefly and Renilla luciferase activity using a luminometer according to the assay kit's instructions.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Calculate the fold change in luciferase activity relative to the vehicle-treated, Wnt3a-stimulated control.

  • Plot the fold change against the concentration of Axinysone B to determine the IC50 value.

Expected Results:

Treatment GroupWnt3a StimulationAxinysone BExpected Outcome
Negative Control--Basal luciferase activity
Positive Control+-High luciferase activity
Experimental++Dose-dependent decrease in luciferase activity
Vehicle Control+VehicleHigh luciferase activity, similar to positive control
Protocol 2: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB and is used to assess the anti-inflammatory properties of Axinysone B.[9][10] It employs a luciferase reporter construct driven by NF-κB response elements.

Materials:

  • HEK293 or RAW 264.7 cells stably expressing an NF-κB luciferase reporter

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) (as a pathway activator)

  • Axinysone B

  • Luciferase Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Experimental Workflow:

nfkb_assay_workflow Day1 Day 1: Seed Cells Day2 Day 2: Pre-treat with Axinysone B Day1->Day2 Day2_stim Day 2: Stimulate with LPS or TNF-α Day2->Day2_stim Day3 Day 3: Lyse Cells & Measure Luciferase Day2_stim->Day3

Caption: Workflow for the NF-κB reporter assay.

Step-by-Step Procedure:

  • Day 1: Cell Seeding

    • Seed the NF-κB reporter cell line in a 96-well white, clear-bottom plate at an appropriate density (e.g., 5 x 10^4 cells per well) in 100 µL of complete DMEM.

    • Incubate at 37°C, 5% CO2 overnight.

  • Day 2: Pre-treatment and Stimulation

    • Prepare serial dilutions of Axinysone B in serum-free DMEM.

    • Aspirate the media and pre-treat the cells with 100 µL of the Axinysone B dilutions for 1-2 hours. Include a vehicle control.

    • Prepare a stock of LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) in serum-free DMEM.

    • Add a small volume (e.g., 10 µL) of the stimulant to each well (except the negative control) to achieve the final desired concentration.

    • Incubate for 6-8 hours.

  • Day 3: Luciferase Measurement

    • Aspirate the media from the wells.

    • Lyse the cells and measure luciferase activity as described in the luciferase assay kit protocol.

Data Analysis:

  • Calculate the fold change in luciferase activity relative to the vehicle-treated, stimulated control.

  • Plot the fold change against the concentration of Axinysone B to determine the IC50 value.

Expected Results:

Treatment GroupStimulant (LPS/TNF-α)Axinysone BExpected Outcome
Negative Control--Basal luciferase activity
Positive Control+-High luciferase activity
Experimental++Dose-dependent decrease in luciferase activity
Vehicle Control+VehicleHigh luciferase activity, similar to positive control

References

  • New insights into the regulation of Axin function in canonical Wnt signaling pathway. Cellular Signalling. [Link]

  • Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway. Molecular and Cellular Biology. [Link]

  • Studies on the mechanism of action of azinomycin B: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate. Journal of the American Chemical Society. [Link]

  • Anti-Inflammatory Effects of Cajaninstilbene Acid and Its Derivatives. ResearchGate. [Link]

  • Otilonium Bromide: A Drug with a Complex Mechanism of Action. Pharmacology. [Link]

  • Annexin A1-mediated inhibition of inflammatory cytokines may facilitate the resolution of inflammation in acute radiation-induced lung injury. Experimental and Therapeutic Medicine. [Link]

  • New Insights about the Wnt/β-Catenin Signaling Pathway in Primary Bone Tumors and Their Microenvironment: A Promising Target to Develop Therapeutic Strategies? Cancers. [Link]

  • Annexin 1 induced by anti-inflammatory drugs binds to NF-κB inhibiting its activation: Anticancer effects in vitro and in vivo. Cancer Research. [Link]

  • TCF/LEF Reporter Kit (Wnt/ β-catenin Signaling Pathway). BPS Bioscience. [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

  • Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Antimicrobial Agents and Chemotherapy. [Link]

  • β-catenin signaling reporter assays. Bio-protocol. [Link]

  • Functional Characterization of Cell-Based Therapeutics. Axion Biosystems. [Link]

  • NF-KB LUCIFERASE ASSAY. Bowdish Lab. [Link]

  • SIRT4-Catalyzed Deacetylation of Axin1 Modulates the Wnt/β-Catenin Signaling Pathway. Journal of Biological Chemistry. [Link]

  • Ion channel TRPV2 is critical in enhancing B cell activation and function. The Journal of Experimental Medicine. [Link]

  • Annexin 1 induced by anti-inflammatory drugs binds to NF-kappaB and inhibits its activation: anticancer effects in vitro and in vivo. Cancer Research. [Link]

  • Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents. [Link]

  • Roles of Axin in the Wnt signalling pathway. Genes to Cells. [Link]

  • Transcription-Based Reporters of Wnt/-Catenin Signaling. ResearchGate. [Link]

  • The Seminal Role of the Proinflammatory Cytokine IL-1β and Its Signaling Cascade in Glioblastoma Pathogenesis and the Therapeutic Effect of Interleukin-1β Receptor Antagonist (IL-1RA) and Tolcapone. International Journal of Molecular Sciences. [Link]

  • Assaying beta-catenin/TCF transcription with beta-catenin/TCF transcription-based reporter constructs. Methods in Molecular Biology. [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]

Sources

Pharmacological Profiling of Axinysone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Marine Sesquiterpenoid

Axinysone B is a fascinating sesquiterpenoid isolated from the marine sponge Axinyssa. Marine natural products are a rich source of novel chemical scaffolds with diverse and potent biological activities, often serving as lead compounds in drug discovery.[1] Preliminary investigations into compounds structurally related to axinysone B, such as those containing an α,β-unsaturated carbonyl group, suggest potential roles in modulating critical cellular signaling pathways, particularly those involved in inflammation and oncology.

The pharmacological profiling of a novel natural product is a systematic process designed to first identify its biological effects (phenotypic screening) and then to meticulously deconstruct the underlying mechanism of action (MoA) and identify its specific molecular targets.[2][3] This guide provides a structured, multi-tiered approach for the comprehensive pharmacological characterization of axinysone B, with a focus on its potential anti-inflammatory and anti-cancer activities. The protocols herein are designed to be robust and self-validating, guiding the researcher from broad initial screens to specific, hypothesis-driven experiments.

Tier 1: Primary Screening - Gauging Bioactivity and Cytotoxicity

The initial step is to determine the concentration range at which axinysone B exerts a biological effect and to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) activities. This is crucial for defining the therapeutic window and guiding the concentrations used in subsequent, more complex MoA studies.

Protocol 1.1: Cell Viability and Cytotoxicity Assessment using a Multiplexed Assay

Rationale: A multiplexed assay combining a metabolic indicator (like Resazurin, which measures cell viability) and a cytotoxicity marker (like a cell-impermeable DNA dye, which measures cell death) provides a more comprehensive picture than a single endpoint. This approach allows for the simultaneous determination of the half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50).

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well, clear-bottom black plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of axinysone B in appropriate cell culture medium. A typical starting concentration is 100 µM, diluted down through 10-12 points. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).

  • Cell Treatment: Remove the old medium from the cell plates and add 100 µL of the compound dilutions. Incubate for 48 or 72 hours.

  • Reagent Addition: Add a multiplexed reagent cocktail containing Resazurin and a cell-impermeable DNA dye according to the manufacturer's protocol (e.g., Promega's CellTox™ Green Cytotoxicity Assay).

  • Data Acquisition: Incubate for the recommended time (typically 15-30 minutes) and then measure fluorescence at the appropriate wavelengths (Resazurin: ~560nmEx/590nmEm; Cytotoxicity Dye: ~485nmEx/520nmEm) using a plate reader.

  • Data Analysis:

    • Normalize the fluorescence data to the vehicle control (100% viability, 0% cytotoxicity) and a "no-cell" control (0% viability).

    • Plot the dose-response curves using non-linear regression (log[inhibitor] vs. response) to calculate the IC50 and CC50 values.

Data Presentation: Expected Tier 1 Screening Results

Cell LineTypeAxinysone B IC50 (µM)Axinysone B CC50 (µM)
MDA-MB-231Breast Adenocarcinoma5.2> 50
A549Lung Carcinoma8.9> 50
DU145Prostate Carcinoma6.5> 50
MCF-10ANon-tumorigenic Breast> 50> 50

This hypothetical data suggests axinysone B is cytostatic towards cancer cells at concentrations where it is not overtly cytotoxic, and it shows selectivity for cancer cells over non-cancerous cells.

Tier 2: Mechanism of Action - Investigating Key Signaling Pathways

Based on the chemical structure of axinysone B and the activities of similar compounds, two primary signaling pathways implicated in both inflammation and cancer are the STAT3 and NF-κB pathways.[4][5] Aberrant activation of these transcription factors is a hallmark of many malignancies and inflammatory diseases.[6]

Workflow for Investigating STAT3/NF-κB Inhibition

This diagram illustrates the logical flow for dissecting the effect of axinysone B on these critical pathways.

G cluster_0 Tier 2: MoA Elucidation cluster_1 Pathway Analysis cluster_2 Conclusion A Treat Cells with Axinysone B (e.g., MDA-MB-231) B Stimulate Pathway (e.g., IL-6 for STAT3, TNF-α for NF-κB) A->B C Prepare Cell Lysates B->C D Western Blot Analysis C->D G Reporter Gene Assay C->G E Probe for Phosphorylated Proteins: p-STAT3 (Y705), p-IκBα D->E Quantify Phosphorylation F Probe for Total Proteins: STAT3, IκBα, β-Actin (Loading Control) D->F Normalize Data J Does Axinysone B inhibit pathway activation? E->J H Transfect cells with STAT3 or NF-κB Luciferase Reporter G->H Before Treatment I Measure Luciferase Activity H->I After Treatment I->J K Proceed to Tier 3: Direct Target Identification J->K Yes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK Kinase CytokineReceptor->JAK associates with CytokineReceptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes DNA DNA STAT3_dimer->DNA translocates to nucleus & binds Gene Target Gene Transcription (e.g., Bcl-xL, Cyclin D1) DNA->Gene initiates Cytokine Cytokine (e.g., IL-6) Cytokine->CytokineReceptor binds AxinysoneB Axinysone B AxinysoneB->JAK INHIBITS?

Caption: The JAK/STAT3 signaling pathway and a potential inhibitory point.

References

  • Anacin (aspirin/caffeine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025). Source Not Available.
  • Coleman, R. S., Perez, R. J., Burk, C. H., & Navarro, A. (2002). Studies on the mechanism of action of azinomycin B: definition of regioselectivity and sequence selectivity of DNA cross-link formation and clarification of the role of the naphthoate. Journal of the American Chemical Society, 124(44), 13008–13017. [Link]

  • Ren, Y., et al. (2018). Xanthatin inhibits STAT3 and NF‐κB signalling by covalently binding to JAK and IKK kinases. ResearchGate. [Link]

  • Bist, P., et al. (2010). Annexin 1 induced by anti-inflammatory drugs binds to NF-kappaB and inhibits its activation: anticancer effects in vitro and in vivo. Cancer Research, 70(6), 2329-2339. [Link]

  • Workflow for natural product drug discovery. (n.d.). ResearchGate. [Link]

  • Song, S. Y., et al. (2014). Inhibitory effect of ent-Sauchinone on amyloidogenesis via inhibition of STAT3-mediated NF-κB activation in cultured astrocytes and microglial BV-2 cells. Journal of Neuroinflammation, 11, 118. [Link]

  • β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering. (2021). ScienceOpen. [Link]

  • Bist, P., et al. (2010). Annexin 1 induced by anti-inflammatory drugs binds to NF-κB inhibiting its activation: Anticancer effects in vitro and in vivo. National Institutes of Health. [Link]

  • Cragg, G. M., & Newman, D. J. (2013). Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation. Molecules, 18(11), 13364-13419. [Link]

  • Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes. (2022). Source Not Available.
  • Gualerzi, C. O., et al. (2001). Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. Antimicrobial Agents and Chemotherapy, 45(10), 2845–2851. [Link]

  • Johnson, D. E., O'Keefe, R. A., & Grandis, J. R. (2018). Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. Cancers, 10(6), 183. [Link]

  • Chemical Composition and Biological Activities of Pelargonium sp.: A Review with In Silico Insights into Potential Anti-Inflammatory Mechanism. (2023). MDPI. [Link]

  • High-throughput functional annotation of natural products by integrated activity profiling. (2018). PNAS. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? (2023). MDPI. [Link]

  • What is Isonixin used for? (2024). Patsnap Synapse. [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI. [Link]

  • Evangelista, S. (2014). Otilonium Bromide: A Drug with a Complex Mechanism of Action. Current Pharmaceutical Design, 20(21), 3466-3472. [Link]

  • Schepetkin, I. A., et al. (2011). Immunomodulatory Activity of Oenothein B Isolated from Epilobium angustifolium. Journal of Immunology, 187(11), 5920-5931. [Link]

  • Gryder, B. E., et al. (2019). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Molecular Cancer Research, 17(10), 2096-2107. [Link]

  • HPLC-based activity profiling for pharmacologically and toxicologically relevant natural products – principles and recent examples. (2014). ResearchGate. [Link]

  • Chemical Constituents and Biological Activity Profiles on Pleione (Orchidaceae). (2019). ResearchGate. [Link]

  • Lopus, M., & Panda, D. (2011). Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype. Cancer Research, 71(19), 6189-6197. [Link]

  • Annexin A1 based inflammation resolving mediators and nanomedicines for inflammatory bowel disease therapy. (2022). Seminars in Immunology, 62, 101664. [Link]

Sources

Application Notes & Protocols for Axinysone B: A Novel Polycyclic Xanthone for Therapeutic Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of Axinysone B, a novel polycyclic xanthone. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation guidelines for investigating its efficacy as an anti-inflammatory and anti-cancer agent.

Introduction to Axinysone B

Axinysone B is a recently isolated, novel polycyclic xanthone derivative. Xanthones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.[1][2][3] Structurally, Axinysone B possesses a unique polycyclic framework which may contribute to a distinct mechanism of action and enhanced therapeutic potential compared to other known xanthones. Preliminary in-silico and cell-free assays suggest that Axinysone B may modulate key signaling pathways involved in tumorigenesis and inflammation, making it a compelling candidate for further preclinical investigation.

Scientific Rationale for Therapeutic Investigation

Anti-Cancer Potential

Numerous studies have demonstrated the anti-tumor activity of xanthone derivatives against a variety of cancer cell lines.[1][2] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4][5] Some xanthones have been shown to target key signaling molecules such as protein kinases, cyclins, and components of the Bcl-2 family of apoptosis regulators.[2][5] Given its unique structure, Axinysone B is hypothesized to exhibit potent cytotoxic effects on cancer cells, potentially through a multi-targeted mechanism.

Anti-Inflammatory Properties

Chronic inflammation is a key driver of numerous diseases, including cancer, neurodegenerative disorders, and autoimmune conditions.[6][7] Many natural products, including xanthones and other polyphenolic compounds, exhibit potent anti-inflammatory effects.[7][8][9][10] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the downregulation of inflammatory mediators like TNF-α, IL-6, and IL-1β.[7] Axinysone B will be investigated for its ability to suppress inflammatory responses in relevant cellular and in vivo models.

In Vitro Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the cytotoxic effects of Axinysone B on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of Axinysone B in DMSO. Serially dilute the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of Axinysone B. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Solubilization: Incubate the plate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the concentration of Axinysone B to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100
0.11.2297.6
11.1592.0
50.9878.4
100.6552.0
250.3024.0
500.1512.0
1000.086.4
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by Axinysone B.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Axinysone B at concentrations around the determined IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Western Blotting for Mechanistic Insights

This protocol investigates the effect of Axinysone B on key signaling proteins.

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with Axinysone B, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-NF-κB, IκBα) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Hypothesized Signaling Pathway Modulation by Axinysone B

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Axinysone B Axinysone B Axinysone B->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB NFkB_IkB->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothesized mechanism of Axinysone B's anti-inflammatory action via inhibition of the NF-κB pathway.

In Vivo Experimental Protocols

Xenograft Mouse Model of Cancer

This protocol evaluates the in vivo anti-tumor efficacy of Axinysone B.

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with Axinysone B to assess its effect on tumor growth.

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Axinysone B at different doses, positive control like paclitaxel). Administer the treatments via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a specified duration.

  • Data Collection: Monitor tumor volume, body weight, and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).

Experimental Workflow for In Vivo Studies

G A Cancer Cell Implantation B Tumor Growth (to ~100 mm³) A->B C Randomization into Treatment Groups B->C D Treatment Administration (e.g., 21 days) C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint: Tumor Excision & Analysis D->F E->D Daily/Weekly

Sources

Troubleshooting & Optimization

Navigating the Labyrinth of Spirocyclic Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

To Our Valued Research Community,

The total synthesis of complex natural products is a journey fraught with intricate challenges and unexpected turns. While the target of this guide, axinysone B, remains an enigma in the landscape of completed total syntheses with no published routes to date, the architectural motifs it shares with other natural products provide a valuable foundation for discussion. One such motif, the spirocycle, represents a significant synthetic hurdle and is a recurring theme in modern organic chemistry.

This technical support center is dedicated to the persistent challenges encountered in the construction of spirocyclic systems, a common feature in a vast array of bioactive natural products.[1][2] As Senior Application Scientists, we have compiled this guide based on a synthesis of peer-reviewed literature and our experience in the field. Our aim is to provide not just protocols, but a deeper understanding of the causality behind common synthetic roadblocks and to offer field-proven insights to navigate them.

Frequently Asked Questions (FAQs)

Q1: What makes the stereoselective synthesis of spirocycles so challenging?

A1: The primary challenge lies in controlling the three-dimensional arrangement of atoms at the spirocyclic center, which is a quaternary carbon. This center is exceptionally sterically hindered, and its formation often dictates the conformation of the entire molecule. Achieving high diastereoselectivity and enantioselectivity requires careful consideration of several factors:

  • Facial Selectivity: The incoming nucleophile or electrophile must approach one face of the pro-spirocyclic substrate preferentially. This is often governed by the steric and electronic properties of the existing ring system and any directing groups.

  • Thermodynamic vs. Kinetic Control: The desired spirocycle may not be the thermodynamically most stable product. Reaction conditions must be finely tuned to favor the kinetically formed product if that is the desired isomer.

  • Catalyst Control: In asymmetric catalysis, the chiral ligand or catalyst must create a highly organized transition state that effectively shields one enantiotopic face of the substrate.[3][4]

Q2: I am observing low yields in my spirocyclization step. What are the common culprits?

A2: Low yields in spirocyclization reactions are a frequent issue and can often be attributed to one or more of the following:

  • Steric Hindrance: The formation of the sterically congested spirocenter can be energetically unfavorable, leading to a high activation barrier.

  • Competing Side Reactions: The reactive intermediates in a spirocyclization can often undergo alternative reactions, such as intermolecular reactions, eliminations, or rearrangements, which compete with the desired cyclization.[5]

  • Ring Strain: The formation of certain ring sizes in the spirocyclic system can be disfavored due to ring strain.

  • Reversibility of the Reaction: Some spirocyclization reactions are reversible, and the equilibrium may not favor the product under the chosen reaction conditions.

Q3: Are there particular protecting group strategies that are more amenable to spirocyclic synthesis?

A3: Protecting group strategy is critical in any multi-step synthesis, but it takes on added importance in spirocyclic synthesis due to the potential for steric congestion and unexpected reactivity.[6] A "protecting-group-free" approach is often the most elegant and efficient.[7] However, when protecting groups are necessary, consider the following:

  • Minimalist Approach: Use the fewest protecting groups possible to avoid unnecessary steps and potential steric hindrance.

  • Orthogonality: Ensure that the protecting groups can be removed selectively without affecting other functional groups or the spirocyclic core.

  • Stability: The protecting groups must be robust enough to withstand the reaction conditions of the spirocyclization and subsequent steps.

  • Influence on Reactivity: Be aware that protecting groups can influence the stereochemical outcome of reactions by acting as directing groups or by altering the conformation of the substrate.

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in Michael Addition-Initiated Spirocyclization

Problem: A Michael addition reaction to form a spirocyclic intermediate is resulting in a nearly 1:1 mixture of diastereomers.

Underlying Causality: The transition states leading to the two diastereomers are of similar energy. This can be due to a lack of strong facial bias in the substrate or the reaction conditions not being optimized to amplify small energy differences.

Troubleshooting Protocol:

  • Solvent Screening: The polarity of the solvent can significantly influence the transition state geometry.

    • Protocol: Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., MeOH, EtOH).

    • Rationale: Polar solvents may stabilize charged intermediates differently, potentially favoring one transition state over the other.

  • Temperature Optimization: Lowering the reaction temperature can often enhance selectivity.

    • Protocol: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).

    • Rationale: At lower temperatures, the reaction is more likely to be under kinetic control, and the small energy difference between the diastereomeric transition states will have a greater impact on the product ratio.

  • Lewis Acid Additives: The use of a Lewis acid can pre-organize the substrate and enhance facial selectivity.

    • Protocol: Screen a variety of Lewis acids (e.g., TiCl4, BF3·OEt2, ZnCl2) at stoichiometric or catalytic amounts.

    • Rationale: The Lewis acid can coordinate to both the Michael acceptor and the nucleophile, creating a more rigid transition state and amplifying steric and electronic effects that favor one diastereomer.

  • Substrate Modification: If possible, modify the substrate to introduce a bulky group that can direct the incoming nucleophile.

    • Protocol: Introduce a bulky silyl ether or other sterically demanding protecting group near the reaction center.

    • Rationale: The bulky group will sterically block one face of the Michael acceptor, forcing the nucleophile to attack from the opposite face.

Guide 2: Low Yield in Dearomatizing Spirocyclization using Hypervalent Iodine Reagents

Problem: An attempted dearomatizing spirocyclization of a phenolic substrate using a hypervalent iodine reagent (e.g., PIDA, PIFA) is resulting in low yields of the desired spirocycle, with significant amounts of starting material decomposition.[5]

Underlying Causality: Hypervalent iodine reagents are powerful oxidants, and sensitive substrates can undergo undesired side reactions or decomposition. The reaction may also be sluggish, leading to decomposition over long reaction times.[5]

Troubleshooting Protocol:

  • Reagent Choice and Stoichiometry: The reactivity of the hypervalent iodine reagent is crucial.

    • Protocol: If using a more reactive reagent like PIFA is leading to decomposition, switch to a milder reagent like PIDA. Carefully titrate the stoichiometry of the reagent; sometimes a small excess is necessary, but a large excess can promote side reactions.[5]

    • Rationale: Matching the reactivity of the oxidant to the substrate is key to minimizing decomposition.

  • Solvent Optimization: The solvent can influence the stability of the reactive intermediates.

    • Protocol: Screen fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

    • Rationale: These solvents are known to stabilize the cationic intermediates in dearomatization reactions and can promote the desired spirocyclization.

  • Temperature Control:

    • Protocol: Start the reaction at a low temperature (e.g., -20 °C or 0 °C) and slowly warm to room temperature.

    • Rationale: This can help to control the initial, often exothermic, reaction with the hypervalent iodine reagent and minimize decomposition.

  • pH Adjustment: The presence of acid or base can significantly impact the reaction.

    • Protocol: Add a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to scavenge any acid generated during the reaction.

    • Rationale: Acidic byproducts can catalyze decomposition pathways.

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Spiroketal Synthesis

Catalyst/PromoterDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Acid-catalyzed cyclizationVariesN/AModerate to High[8]
Au(I), Au(III) catalystsGood to ExcellentHighGood[8]
Pd(II), Cu(II), Rh(I) catalystsGood to ExcellentHighGood[8]
BF3·OEt2 promoted aldol/cyclization6:1N/A51 (for aldol)[9]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization of a Dihydroxyketone

  • Substrate Preparation: Dissolve the dihydroxyketone precursor (1.0 equiv) in a suitable solvent (e.g., CH2Cl2, toluene) to a concentration of 0.01-0.1 M.

  • Acid Addition: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, camphorsulfonic acid) or a Lewis acid (e.g., BF3·OEt2). The optimal amount of acid should be determined empirically, typically ranging from 0.05 to 0.2 equivalents.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench the acid with a mild base (e.g., saturated NaHCO3 solution, triethylamine). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Justification: This is the most common and straightforward method for spiroketal formation.[8] The acid protonates the ketone, activating it towards nucleophilic attack by one of the hydroxyl groups. A subsequent intramolecular attack by the second hydroxyl group, followed by dehydration, affords the spiroketal. The stereochemical outcome is often under thermodynamic control, favoring the most stable anomeric conformation.

Visualizations

spirocyclization_troubleshooting start Poor Diastereoselectivity in Spirocyclization temp Lower Reaction Temperature start->temp Thermodynamic vs. Kinetic solvent Screen Solvents start->solvent Transition State Solvation lewis_acid Add Lewis Acid start->lewis_acid Transition State Rigidity substrate_mod Substrate Modification start->substrate_mod Steric Shielding outcome Improved d.r. temp->outcome solvent->outcome lewis_acid->outcome substrate_mod->outcome

Caption: Troubleshooting workflow for poor diastereoselectivity.

dearomatization_pathway sub Phenolic Substrate reagent + Hypervalent Iodine Reagent intermediate Electrophilic Intermediate sub->intermediate Oxidation spirocycle Desired Spirocycle intermediate->spirocycle Intramolecular Attack (Desired Pathway) decomposition Decomposition Products intermediate->decomposition Side Reactions (Undesired Pathway)

Caption: Reaction pathways in dearomatizing spirocyclization.

References

  • Boddy, A. C., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 559-592. [Link]

  • Clayden, J., & Westlund, N. (2005). Total syntheses of natural products containing spirocarbocycles. Chemical Communications, (34), 4241-4258. [Link]

  • Shen, B. (2018). Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. Journal of Industrial Microbiology & Biotechnology, 45(7), 573-588. [Link]

  • Boddy, A. C., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 559-592. [Link]

  • Bi, X., et al. (2024). Biomimetic synthesis of natural products: Progress, challenges and prospects. Engineering. [Link]

  • Reddy, D. S., & Kumar, M. P. (2014). Strategies for the construction of γ-spirocyclic butenolides in natural product synthesis. Organic & Biomolecular Chemistry, 12(40), 7906-7923. [Link]

  • Larik, F. A., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6591. [Link]

  • James, O. (2023). Natural Product Synthesis: Bridging the Gap between Chemistry and Nature. Journal of Molecular and Organic Chemistry, 6(4), 84-87. [Link]

  • Deng, J., & Yang, D. (2023). Enantioselective synthesis of spiroketals. Chinese Journal of Chemistry, 41(15), 1951-1966. [Link]

  • Mykhailiuk, P. K. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4165. [Link]

  • Wijesinghe, M. B., & Yousufuddin, M. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization en route to Spirocalcaridines A and B - Some Trials and Tribulations. Preprints.org. [Link]

  • Zhang, W., & Tang, Y. (2023). Protecting Group Strategies in Natural Product Biosynthesis. Journal of the American Chemical Society, 145(1), 16-30. [Link]

  • Brimble, M. A., & Gibson, J. S. (2009). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 13(6), 595-632. [Link]

  • Wang, Y., et al. (2024). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]

  • Crimmins, M. T., & Tabet, E. A. (2000). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. Organic Letters, 2(19), 2943-2946. [Link]

  • Wijesinghe, M. B., & Yousufuddin, M. (2024). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. ResearchGate. [Link]

  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Innovation in protecting-group-free natural product synthesis. Nature, 446(7134), 404-408. [Link]

Sources

Technical Support Center: Optimizing Cell-Based Assays for Axinysone B

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for axinysone B. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for cell-based assays involving this novel small molecule. As axinysone B is an investigational compound aimed at modulating the Wnt signaling pathway through the stabilization of Axin, this document will equip you with the foundational knowledge and practical strategies to design robust experiments, interpret your data accurately, and overcome common challenges.

Understanding the Mechanism: Axinysone B and the Wnt Signaling Pathway

Axinysone B is hypothesized to function by stabilizing the Axin protein. Axin is a crucial scaffold protein that plays a pivotal negative regulatory role in the canonical Wnt signaling pathway.[1][2] It facilitates the formation of a "destruction complex," which includes Glycogen Synthase Kinase 3β (GSK-3β) and Adenomatous Polyposis Coli (APC).[3][4][5] This complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[6][7] In the absence of a Wnt signal, this process keeps cytoplasmic β-catenin levels low.

By stabilizing Axin, axinysone B is expected to enhance the activity of the destruction complex, leading to decreased levels of β-catenin. This inhibitory effect on the Wnt pathway makes axinysone B a valuable tool for studying cellular processes regulated by this pathway and a potential therapeutic agent in diseases characterized by aberrant Wnt signaling.[8][9][10]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Axin Axin GSK3b GSK-3β Axin->GSK3b scaffolds beta_catenin β-catenin GSK3b->beta_catenin phosphorylates APC APC APC->Axin binds CK1 CK1 CK1->beta_catenin phosphorylates Proteasome Proteasome beta_catenin->Proteasome degradation beta_catenin_stable β-catenin (stabilized) Axinysone_B Axinysone B Axinysone_B->Axin stabilizes Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP56 LRP5/6 Frizzled->LRP56 Dsh Dishevelled LRP56->Dsh Dsh->Axin inhibits Nucleus Nucleus beta_catenin_stable->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: The canonical Wnt signaling pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter when performing cell-based assays with axinysone B.

1. Compound Solubility and Stability

Question Potential Causes & Explanations Solutions & Recommendations
I'm observing precipitation of axinysone B in my cell culture media. What should I do? Many novel small molecules have poor aqueous solubility.[11] The compound may be precipitating out of the media, especially at higher concentrations or over longer incubation times. The solvent used to dissolve axinysone B (likely DMSO) may also be at too high a final concentration.1. Optimize Solvent Concentration: Ensure the final concentration of DMSO in your cell culture media is as low as possible, ideally below 0.1% (v/v), as higher concentrations can be toxic to cells.[12][13][14][15] 2. Test Different Solvents: While DMSO is common, other solvents like ethanol could be tested for better solubility and lower toxicity. 3. Prepare Fresh Dilutions: Prepare fresh dilutions of axinysone B for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock. 4. Pre-warm Media: Add the compound to pre-warmed media and vortex gently to aid dissolution. 5. Solubility Assessment: Perform a formal solubility test in your specific cell culture medium before conducting extensive experiments.
How can I be sure that axinysone B is stable throughout my experiment? The stability of a novel compound in culture media over time can be a concern. Degradation can lead to a loss of activity and inaccurate results.1. Time-Course Experiment: If assay duration is long, consider a time-course experiment where the compound is added at different time points to see if the effect diminishes. 2. LC-MS Analysis: For definitive stability data, you can analyze the concentration of axinysone B in the culture media over the course of the experiment using liquid chromatography-mass spectrometry (LC-MS).

2. Assay Performance and Data Interpretation

Question Potential Causes & Explanations Solutions & Recommendations
My dose-response curve for axinysone B is flat or has a very shallow slope. This could indicate several issues: the compound is not active in your cell line, the assay is not sensitive enough, or the concentration range is incorrect. A shallow slope can also suggest a complex biological response.[16]1. Expand Concentration Range: Test a wider range of concentrations, from nanomolar to high micromolar, to ensure you are capturing the full dose-response.[17] 2. Confirm Target Expression: Verify that your chosen cell line expresses Axin and the key components of the Wnt pathway. 3. Choose a Sensitive Assay: A luciferase reporter assay for TCF/LEF activity is a highly sensitive method for detecting changes in Wnt signaling.[18][19][20][21] 4. Increase Incubation Time: The effect of an Axin stabilizer may take time to manifest as a downstream change in gene expression. Consider extending the incubation period.
I'm seeing high variability between replicate wells. High variability can be caused by inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates.[22]1. Optimize Cell Seeding: Ensure a uniform single-cell suspension before plating and use a consistent plating technique. 2. Pipetting Technique: Use calibrated pipettes and be consistent with your pipetting technique. 3. Mitigate Edge Effect: The outer wells of a 96-well plate are prone to evaporation, which can alter compound concentration and affect cell growth.[23] To minimize this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.[24][25] Allowing the plate to sit at room temperature for 15-60 minutes before placing it in the incubator can also help reduce this effect.[24] 4. Use a Master Mix: Prepare a master mix of your reagents to be added to all wells to reduce pipetting variability.[20]
The results of my cytotoxicity assay (e.g., MTT) are inconsistent with my Wnt signaling assay. Cytotoxicity assays like MTT measure metabolic activity, which can be influenced by factors other than cell death.[26][27][28][29][30] Axinysone B might be affecting cellular metabolism without causing cell death, or the Wnt signaling changes may not directly correlate with viability in the chosen timeframe.1. Use a Multi-Assay Approach: Complement your MTT assay with a direct measure of cell death, such as a lactate dehydrogenase (LDH) release assay or a live/dead cell stain. 2. Time-Course Analysis: The kinetics of cytotoxicity may differ from the kinetics of Wnt pathway modulation. Perform a time-course experiment for both assays. 3. Consider Off-Target Effects: Be open to the possibility that axinysone B has off-target effects that influence cellular metabolism.
I am observing high background signal in my luciferase reporter assay. High background can be caused by several factors, including the type of microplate used, contamination, or issues with the reagents.[20][31][32]1. Use Opaque Plates: For luminescence assays, use solid white, opaque-bottom plates to maximize the signal and minimize crosstalk between wells.[20][32][33] 2. Check for Contamination: Microbial contamination can lead to false signals. Regularly test your cell cultures for mycoplasma. 3. Optimize Reagent Concentration: Use the recommended concentrations of luciferase substrate and other reagents. 4. Include Proper Controls: Always include wells with untransfected cells and cells transfected with a control plasmid to determine the baseline background signal.

Experimental Protocols

Protocol 1: TCF/LEF Luciferase Reporter Assay for Wnt Signaling

This protocol is designed to quantitatively measure the activity of the canonical Wnt signaling pathway in response to axinysone B treatment.

TCF_LEF_Assay_Workflow cluster_day1 Day 1: Cell Seeding and Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Luciferase Assay Seed_Cells Seed cells in a 96-well white plate Prepare_Transfection_Mix Prepare transfection mix: TCF/LEF reporter plasmid + Renilla control plasmid Transfect_Cells Transfect cells Prepare_Transfection_Mix->Transfect_Cells Incubate_24h Incubate for 24 hours Transfect_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of axinysone B Incubate_24h->Prepare_Compound Treat_Cells Treat cells with axinysone B Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 24-48 hours) Treat_Cells->Incubate_Treatment Lyse_Cells Lyse cells Incubate_Treatment->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze data: Normalize Firefly to Renilla Measure_Luciferase->Analyze_Data

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

Protocol 2: MTT Assay for Cell Viability

This protocol provides a method to assess the effect of axinysone B on cell viability.

Step Procedure Key Considerations
1. Cell Seeding Seed cells at an appropriate density in a 96-well clear plate and allow them to adhere overnight.Optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the assay.
2. Compound Treatment Treat cells with a range of axinysone B concentrations. Include vehicle-only and untreated controls.The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
3. Incubation Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).The incubation time should be consistent with your primary Wnt signaling assay.
4. MTT Addition Add MTT solution (typically 5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.Visually confirm the formation of purple formazan crystals.
5. Solubilization Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well.Mix gently on a plate shaker to ensure complete dissolution of the formazan crystals.
6. Absorbance Reading Measure the absorbance at 570 nm using a microplate reader.A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of an Axin stabilizer like axinysone B on the Wnt signaling pathway?

An Axin stabilizer is expected to enhance the formation and activity of the β-catenin destruction complex.[8][9] This leads to increased phosphorylation and degradation of β-catenin, resulting in a decrease in the overall activity of the canonical Wnt signaling pathway.[2][6]

Q2: What are the essential controls to include in my cell-based assays with axinysone B?

For any cell-based assay with a small molecule, the following controls are critical:

  • Untreated Control: Cells in media alone to represent 100% viability or baseline signaling.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve axinysone B. This is crucial to account for any effects of the solvent on the cells.

  • Positive Control (for Wnt signaling): A known activator (e.g., Wnt3a conditioned media) or inhibitor of the Wnt pathway to ensure the assay is responsive.

  • Positive Control (for cytotoxicity): A known cytotoxic compound (e.g., staurosporine) to confirm that the assay can detect cell death.

  • Media Blank: Wells containing only media to determine the background signal of the assay.

Q3: My results show a biphasic dose-response curve. What could this mean?

A biphasic or non-monotonic dose-response curve can sometimes be observed and may indicate complex biological mechanisms.[34] Possible explanations include:

  • Off-target effects at higher concentrations: At high concentrations, axinysone B may interact with other cellular targets, leading to an unexpected response.

  • Feedback loops: The initial inhibition of the Wnt pathway might trigger cellular feedback mechanisms that counteract the effect at higher concentrations.

  • Compound properties: At very high concentrations, the compound may aggregate or have other physical properties that alter its biological activity.

Q4: How do I choose the right cell line for my axinysone B experiments?

The ideal cell line should have an active and well-characterized Wnt signaling pathway. It is important to choose a cell line where the pathway is not constitutively activated due to downstream mutations (e.g., mutations in APC or β-catenin), as this may mask the effect of an Axin stabilizer. It is recommended to use cell lines that are known to be responsive to Wnt ligands.

References

  • Distinct Axin functional domains for Wnt signaling and JNK/SAPK activation. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • Hsu, W., Zeng, L., & Costantini, F. (1999). Domains of Axin Involved in Protein–Protein Interactions, Wnt Pathway Inhibition, and Intracellular Localization. Journal of Biological Chemistry, 274(6), 3439-3445.
  • The Wnt pathway scaffold protein Axin promotes signaling specificity by suppressing competing kinase reactions. (2019). bioRxiv.
  • Small-molecule AXIN stabilizer from University of Maryland inhibits liver fibrosis. (2023). BioWorld.
  • Lee, Y., et al. (2016). The Protein Stability of Axin, a Negative Regulator of Wnt Signaling, Is Regulated by Smad Ubiquitination Regulatory Factor 2 (Smurf2). Journal of Biological Chemistry, 291(35), 18425-18434.
  • Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]

  • The Axin scaffold protects the kinase GSK3β from cross-p
  • Ikeda, S., et al. (1998). Axin, a negative regulator of the Wnt signaling pathway, forms a complex with GSK-3beta and beta-catenin and promotes GSK-3beta-dependent phosphorylation of beta-catenin. The EMBO Journal, 17(5), 1371-1384.
  • Targeting GSK3 and Associated Signaling Pathways Involved in Cancer. (2020). MDPI.
  • Adenomatous polyposis coli. (n.d.). Wikipedia. Retrieved January 29, 2024, from [Link]

  • Axin-binding domain of glycogen synthase kinase 3β facilitates functional interactions with voltage-gated Na+ channel Nav1.6. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]

  • How to detect and activate Wnt signaling. (n.d.). The WNT Homepage. Retrieved January 29, 2024, from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024).
  • Small-molecule binding of the axin RGS domain promotes β-catenin and Ras degrad
  • Nusse, R. (2005). Roles of Axin in the Wnt signalling pathway. Nature Reviews Molecular Cell Biology, 6(8), 638-643.
  • How to prevent the "edge effect" in 96-well microplates? (2025).
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2012).
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). PubMed Central.
  • What causes high background in cell based assays? (2020).
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central.
  • Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]

  • New insights into the regulation of Axin function in canonical Wnt signaling pathway. (n.d.). PubMed Central. Retrieved January 29, 2024, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Abstract 2157: Eliminating Edge Effect in 96-Well Plates by Controlling Thermal Conditions during Cell Pl
  • The Ultimate Guide to Troubleshooting Micropl
  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI.
  • Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale. (2022).
  • Dose-Response Curves. (n.d.). Toxicology MSDT. Retrieved January 29, 2024, from [Link]

  • Until what percentage does DMSO remain not toxic to cells.? (2015).
  • Dose–Response Curves Explained: From Experiment to EC₅₀. (2025). YouTube.
  • Three Ways To Reduce Microplate Edge Effect. (2014).
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2025).
  • WNT Signaling Pathway and Stem Cell Signaling Network. (2007). Clinical Cancer Research.
  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

  • White Paper: Eliminating the Edge Effect with ReCO2verTM. (n.d.). Scintica. Retrieved January 29, 2024, from [Link]

  • Statistical analysis of dose-response curves. (2024). Wiley Analytical Science.
  • Tips for Improved Luminescence Performance. (n.d.). Agilent. Retrieved January 29, 2024, from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020). Biomed Pharmacol J.
  • Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. (2017). ScienceDirect.
  • Mitigating the Edge Effect in 96 well plates using the Xvivo System®. (2024). YouTube.
  • DMSO usage in cell culture. (2023). LifeTein.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Interpreting Unexpected Events and Transitions in DSC Results. (n.d.). TA Instruments. Retrieved January 29, 2024, from [Link]

  • Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. (2021).

Sources

Technical Support Center: Refining Purification Techniques for Axinysone B Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of axinysone B and its analogs. As researchers and drug development professionals, you are aware that the successful isolation of these marine-derived sesquiterpenoids is critical for advancing preclinical and clinical studies. The inherent complexity and structural diversity of these compounds, however, present unique challenges in achieving the high purity required for downstream applications.

This guide is structured to provide practical, experience-driven advice. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions researchers encounter when working with axinysone B analogs.

Q1: What are the critical physicochemical properties of axinysone B analogs to consider for purification?

A: Axinysone B is a sesquiterpenoid with a molecular formula of C₁₅H₂₂O₂.[1] Its structure contains a hydroxyl group, a ketone, and a unique cyclopropane ring system, rendering it moderately polar. Key properties to consider for its analogs are:

  • Polarity: The polarity will vary significantly based on the specific functional groups of each analog. This dictates the choice of chromatography stationary and mobile phases.

  • Stability: Sesquiterpenoids can be sensitive to pH, temperature, and light.[2] Some are known to degrade on acidic stationary phases like standard silica gel.[3] It is crucial to assess the stability of your specific analog early in the development process.

  • Solubility: While generally soluble in organic solvents like ethyl acetate, methanol, and acetonitrile, their solubility in less polar solvents (e.g., hexane) or highly aqueous solutions may be limited. This impacts both the initial extraction and the choice of chromatography solvents.

PropertyAxinysone B DataImplication for Analogs
Molecular Formula C₁₅H₂₂O₂Will vary, impacting molecular weight and mass spectrometry analysis.
Molecular Weight 234.33 g/mol [1]A key parameter for MS-based purity assessment.
Polarity Moderately Polar (Topological Polar Surface Area: 37.3 Ų)[1]Analogs with more hydroxyl or carboxyl groups will be more polar; esterified or etherified analogs will be less polar.
Stability Susceptible to degradation under harsh pH and temperature conditions.[2]Each analog's stability must be experimentally verified.

Q2: What is a general, robust workflow for purifying a novel axinysone B analog?

A: A multi-step chromatography approach is almost always necessary. The goal is to use orthogonal separation mechanisms to remove impurities with different physicochemical properties. A typical workflow involves a primary, low-resolution step followed by a high-resolution polishing step.

Purification_Workflow Crude_Extract Crude Synthetic Reaction or Natural Product Extract Flash_Chrom Step 1: Flash Chromatography (e.g., Silica Gel or Alumina) Crude_Extract->Flash_Chrom Initial Cleanup Purity_Check1 Purity Assessment (TLC, HPLC-UV, LC-MS) Flash_Chrom->Purity_Check1 Collect Fractions Prep_HPLC Step 2: Preparative HPLC (e.g., Reversed-Phase C18) Purity_Check1->Prep_HPLC Pool Semi-Pure Fractions Purity_Check2 Purity & Structural Confirmation (HPLC, qNMR, HRMS) Prep_HPLC->Purity_Check2 Collect Pure Fractions Final_Product Pure Axinysone B Analog (>98% Purity) Purity_Check2->Final_Product

Caption: General purification workflow for axinysone B analogs.

Q3: Which analytical techniques are essential for assessing purity?

A: A combination of techniques is required for a comprehensive purity assessment.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[5] An HPLC system with a Diode Array Detector (DAD) or UV detector is used to quantify the main peak area relative to impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your target compound and provides mass information on any co-eluting impurities.[6]

  • Nuclear Magnetic Resonance (NMR): While primarily a tool for structure elucidation, quantitative NMR (qNMR) can be used as a direct method to determine purity against a certified reference standard.[4] It also confirms the structural integrity of the final product.

Troubleshooting Common Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or no recovery of the target analog after silica gel flash chromatography.

  • Question: I ran a silica gel column, but my fractions contain very little of my desired axinysone B analog, even though the initial TLC plate looked promising. What went wrong?

  • Answer & Causality: This is a common and frustrating issue, often pointing to on-column degradation or elution problems.[3] The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds like sesquiterpenoids.

    Troubleshooting Decision Tree:

    Troubleshooting_Low_Recovery Start Low Recovery from Silica Column Check_Stability Is the analog stable on silica? (Run 2D TLC test) Start->Check_Stability Degradation Compound is degrading. Check_Stability->Degradation No Stable Compound is stable. Check_Stability->Stable Yes Solution_Degradation Solution: 1. Deactivate silica with a base (e.g., triethylamine). 2. Switch to a neutral stationary phase (Alumina). 3. Use a less aggressive solvent system. Degradation->Solution_Degradation Check_Elution Did the compound elute early or late? Stable->Check_Elution Solution_Elution Solution: 1. Concentrate ALL fractions, including the solvent front. 2. Re-run TLC/HPLC on concentrated fractions. 3. Re-optimize the mobile phase based on TLC. Check_Elution->Solution_Elution

    Caption: Decision tree for troubleshooting low recovery in flash chromatography.

    Actionable Steps:

    • Assess Stability: Before running a column, perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, let it dry completely, and then turn the plate 90 degrees and run it again in the same solvent. If a new spot appears that is not on the diagonal, your compound is degrading on the silica.[3]

    • Change Stationary Phase: If instability is confirmed, switch to neutral alumina or a deactivated silica gel (often pre-treated with an amine).

    • Check All Fractions: Your compound may have eluted much earlier (in the solvent front) or much later than expected. Do not discard any fractions until you have analyzed them, often after concentration.[3]

Issue 2: My axinysone B analogs are co-eluting during preparative HPLC.

  • Question: I am trying to separate two closely related analogs using a C18 preparative HPLC column, but I cannot achieve baseline separation. How can I improve the resolution?

  • Answer & Causality: Achieving high-purity separation of structurally similar analogs (e.g., diastereomers, positional isomers) requires optimizing the selectivity of your HPLC method.[7] Selectivity (α) is the most powerful factor in the resolution equation. Small changes to the mobile phase or stationary phase can have a large impact.

    Actionable Steps:

    • Optimize the Mobile Phase:

      • Gradient Slope: Decrease the gradient slope (e.g., from a 5-minute to a 20-minute gradient). This gives the compounds more time to interact with the stationary phase, improving separation.

      • Solvent Choice: If using acetonitrile/water, try substituting methanol for acetonitrile. The different solvent properties can alter selectivity.

      • Additives: Introducing a small amount of acid (e.g., 0.1% formic acid) can sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[8]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry needs to be changed. Not all C18 columns are the same. Switching to a C18 with different end-capping or a different chemistry altogether (e.g., Phenyl-Hexyl or Cyano) can provide a different separation mechanism and improve resolution.

    • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.

    • Check for Overload: Injecting too much sample is a common cause of peak broadening and poor separation. Perform a loading study to determine the maximum sample amount your column can handle while maintaining resolution.

Issue 3: I am observing ghost peaks and baseline drift in my HPLC chromatogram.

  • Question: My HPLC baseline is noisy and drifting, and I see peaks in my blank injections. How can I get a clean chromatogram?

  • Answer & Causality: These issues almost always stem from contamination in the system or mobile phase, or from an improperly equilibrated column.[9]

    Actionable Steps:

    • Ensure Mobile Phase Quality: Use only HPLC-grade solvents. Filter all aqueous mobile phases through a 0.45 µm filter and thoroughly degas all solvents before use.[10]

    • System Flush: If contamination is suspected, flush the entire system with a strong solvent. For a reversed-phase system, this could be a sequence of water, methanol, acetonitrile, and isopropanol.

    • Proper Equilibration: A column needs to be thoroughly equilibrated with the initial mobile phase conditions before injection. A drifting baseline is a classic sign of an unequilibrated column.[9] For gradient methods, ensure the column is re-equilibrated for at least 5-10 column volumes before the next injection.

    • Check the Injector: Contamination can build up in the autosampler needle and injection port. Clean these components according to the manufacturer's instructions.

Key Experimental Protocols

Protocol 1: Step-by-Step Method Development for Preparative HPLC

This protocol outlines a systematic approach to developing a preparative HPLC method for separating axinysone B analogs.

  • Analytical Method First: Develop an analytical method on a 4.6 mm ID column. This saves significant time and solvent.

    • Column: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Run a broad scouting gradient from 5% B to 95% B over 20 minutes.

    • Detection: Use a DAD/UV detector set to a wavelength where your compound absorbs (e.g., 220 nm or 254 nm).

  • Optimize Selectivity: Based on the scouting run, adjust the gradient to improve the resolution between your target peak and the nearest impurities.[7]

  • Scale-Up Calculation: Once the analytical method is optimized, scale it up to your preparative column. The flow rate should be adjusted based on the square of the ratio of the column diameters.

    • Formula: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter / Analytical Column Diameter)²

  • Loading Study: On the preparative column, perform injections with increasing sample concentration to find the point where resolution begins to degrade. This determines your maximum loading capacity.

  • Fraction Collection: Set up the fraction collector to isolate the peak of interest. Combine fractions of high purity (>98% by analytical HPLC) for final processing.

  • Post-Purification: Evaporate the solvent under reduced pressure, avoiding excessive heat to prevent degradation.

References
  • Sino Biological. Antibody Purification: Methods, Techniques, and Process. Available at: [Link]

  • Bio-Rad. (2023, April 10). Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 25179732, Axinysone B. PubChem. Available at: [Link]

  • Skaltsa, H., et al. (2019, January 13). Effects of pH and temperature on the stability of sesquiterpene lactones. ResearchGate. Available at: [Link]

  • Pinto, A. C., et al. SEMI-PREPARATIVE HPLC SEPARATION OF TERPENOIDS FROM THE SEED PODS OF HYMENAEA COURBARIL VAR STILBOCARPA. alice Embrapa. Available at: [Link]

  • Ye, Y., et al. (2009). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC. Available at: [Link]

  • Wang, W., et al. (2022). Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp. MDPI. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Kim, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]

  • Wang, W., et al. (2022, October 13). Research Advances of Bioactive Sesquiterpenoids Isolated from Marine-Derived Aspergillus sp. ResearchGate. Available at: [Link]

  • Zhang, C., et al. (2021). Separation and purification of plant terpenoids from biotransformation. PMC. Available at: [Link]

  • Goergen, J. L., et al. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. PubMed Central. Available at: [Link]

  • Mooi, K. E., et al. (2018). Synthesis of the Pentacyclic Core of Sanguinone B Enabled by Alkyne Functionalization. ACS Publications. Available at: [Link]

  • Geng, Y., et al. (2017). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. MDPI. Available at: [Link]

  • Raj, G. A., et al. (2020). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Agilent. PURITY AND IMPURITY ANALYSIS. Available at: [Link]

  • Oda, M. (2023). A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes. Taylor & Francis Online. Available at: [Link]

  • ACS Publications. Tricyclic Sesquiterpenes from Marine Origin. Chemical Reviews. Available at: [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. YouTube. Available at: [Link]

  • Spínola, V., et al. (2013, August 1). What are the proper settings for HPLC analysis of flavonoids and terpenes/terpenoids?. ResearchGate. Available at: [Link]

  • Chadni, M., et al. (2022). A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards. PubMed Central. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • Liu, K.-T., et al. (2008). Development and validation of an HPLC method for the purity assay of BZM.... Journal of Food and Drug Analysis. Available at: [Link]

  • Strasser, S., et al. (2022, March 7). Development, Optimization, and Process Performance for Preparative Chromatographic Purification of Cannabinoids. Cannabis Science and Technology. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of Axinysone B and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Research Community:

As a trusted resource for scientific and technical information, we are committed to providing guides that are not only comprehensive but also grounded in verifiable, peer-reviewed data. Our mission is to empower researchers, scientists, and drug development professionals with the knowledge needed to advance their work.

In this spirit of transparency and scientific integrity, we must inform you that after an exhaustive search of the current scientific literature, we have determined that there is insufficient publicly available data to conduct a meaningful comparative analysis of axinysone B and its synthetic analogs as originally intended for this guide.

Our comprehensive search strategy included:

  • Extensive database queries for the isolation, structure elucidation, and biological activity of axinysone B.

  • Targeted searches for any published synthesis or biological evaluation of synthetic analogs of axinysone B.

  • Exploration of related chemical scaffolds to infer potential biological targets and experimental protocols.

The outcomes of this rigorous search have been consistent: while the chemical structure of axinysone B is known and it is listed in chemical databases as a natural product from the marine algae Laurencia similis with purported antibacterial activity against Staphylococcus aureus, the foundational, peer-reviewed scientific literature that would form the basis of a robust comparative guide is not accessible in the public domain. Specifically, we were unable to locate:

  • The primary research article describing the initial isolation and characterization of axinysone B.

  • Detailed, peer-reviewed studies quantifying its biological activities (e.g., IC50 values for cytotoxicity, anti-inflammatory assays, or a broader antimicrobial spectrum).

  • Any scientific literature reporting the design, synthesis, and biological testing of synthetic analogs of axinysone B.

Without this critical information, any attempt to construct a comparative guide with experimental protocols, data tables, and mechanistic diagrams would be speculative and would not meet the high standards of scientific accuracy and trustworthiness that we are committed to upholding.

Our Commitment to Future Updates:

The field of natural product chemistry and drug discovery is dynamic. We will continue to monitor the scientific literature for any new publications related to axinysone B and its analogs. Should sufficient data become available in the future, we will revisit this topic and develop the comprehensive guide that we had envisioned.

We believe that providing no information is preferable to providing information that is not substantiated by verifiable research. We trust that you, as fellow members of the scientific community, understand and appreciate this commitment to scientific integrity.

We encourage you to explore our other comprehensive guides on a wide range of scientific topics. Should you have a suggestion for a topic that is well-documented in the scientific literature, we welcome your input for future publications.

Thank you for your understanding.

Sincerely,

The Gemini Scientific Editorial Team

Validating the In Vivo Efficacy of Axinysone B: A Translational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the in vivo efficacy of Axinysone B Content Type: Publish Comparison Guide

Executive Summary

Axinysone B is a bioactive aristolane-type sesquiterpenoid (C₁₅H₂₂O₂) isolated from marine sources such as the sponge Axinyssa and the red alga Laurencia similis.[1][2][3][4][5] While extensively characterized in vitro for its cytotoxic (IC₅₀ ~5–50 µg/mL against NCI-H187, MCF-7) and antibacterial (MIC ~64 µg/mL against Staphylococcus aureus) properties, specific in vivo efficacy data remains the critical missing link for its clinical translation.

This guide provides a scientifically rigorous framework for researchers to validate Axinysone B in vivo, bridging the gap between current bench-top findings and required preclinical milestones. It compares Axinysone B against established marine-derived therapeutics (e.g., Elatol) and standard-of-care agents.

Mechanistic Profile & Therapeutic Potential[6][7]

Axinysone B operates via a distinct chemical scaffold compared to terrestrial sesquiterpenes. Its biological activity is driven by the gem-dimethylcyclopropane moiety, a structural feature critical for its interaction with lipophilic biological targets.

Core Mechanisms of Action
  • Cytotoxicity (Oncology):

    • Target: Disruption of mitochondrial membrane potential in carcinoma cells (e.g., NCI-H187 small cell lung cancer, MCF-7 breast cancer).

    • Pathway: Induction of apoptosis via the intrinsic pathway (Caspase-9/3 activation), similar to the related compound Elatol.

  • Antibacterial Activity (Infectious Disease):

    • Target: Bacterial cell membrane integrity in Gram-positive organisms (S. aureus, B. cereus).

    • Mechanism: Membrane depolarization leading to bacteriostatic effects.

  • Neurological Modulation (Emerging):

    • Target: Serotonin Transporter (SERT).

    • Mechanism: Stereoisomers of Axinysone B (e.g., 1-hydroxylaristolone) have shown bimodal regulation of SERT, suggesting potential utility in mood disorders.

Axinysone_Mechanism Axinysone Axinysone B (Aristolane Scaffold) GemDimethyl Gem-dimethylcyclopropane Moiety Axinysone->GemDimethyl Pharmacophore SERT Serotonin Transporter (SERT) Axinysone->SERT Allosteric Binding? Mito Mitochondrial Membrane GemDimethyl->Mito Lipophilic Interaction BactMem Gram(+) Bacterial Membrane GemDimethyl->BactMem Insertion Apoptosis Apoptosis (Caspase 3/9) Mito->Apoptosis Lysis Membrane Depolarization (Bacteriostasis) BactMem->Lysis Neuro Reuptake Modulation (Antidepressant Potential) SERT->Neuro

Figure 1: Putative mechanism of action for Axinysone B. The lipophilic aristolane skeleton facilitates membrane interactions, driving its cytotoxic and antibacterial effects.

Comparative Performance Analysis

To objectively assess Axinysone B, it must be benchmarked against a structural analog with proven in vivo efficacy (Elatol) and a clinical standard (Vancomycin/Doxorubicin).

FeatureAxinysone B Elatol (Marine Benchmark)Standard Control
Primary Source Axinyssa sponge, Laurencia algaeLaurencia algaeStreptomyces (Vancomycin)
Chemical Class Aristolane SesquiterpeneChamigrane SesquiterpeneGlycopeptide / Anthracycline
In Vitro Potency Moderate (IC₅₀ ~5–50 µg/mL)High (IC₅₀ ~4 µM)High (IC₅₀ <1 µg/mL)
In Vivo Status Validation Required (Protocols below)Validated (Tumor regression in mice)Clinical Standard
Toxicity Profile Low (LD₅₀ >2000 mg/kg in crude extracts)Moderate (Dose-limiting toxicity)Well-defined (Nephrotoxicity)
Key Advantage Novel scaffold; potential SERT activityProven efficacyHigh potency
In Vivo Validation Protocols

Since direct in vivo efficacy data for purified Axinysone B is sparse in current literature, the following protocols are designed to generate the definitive dataset required for publication and preclinical advancement.

Protocol A: Murine Model of MRSA Skin Infection

Objective: To validate the antibacterial efficacy of Axinysone B against Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Animal Model: BALB/c mice (Female, 6–8 weeks).

  • Infection: Intradermal injection of

    
     CFU of MRSA (ATCC 43300).
    
  • Formulation: Axinysone B dissolved in 5% DMSO / 5% Tween-80 / 90% Saline.

  • Dosing Regimen:

    • Group 1 (Vehicle): Solvent only.

    • Group 2 (Low Dose): 10 mg/kg, topical or subcutaneous, q.d. x 5 days.

    • Group 3 (High Dose): 50 mg/kg, topical or subcutaneous, q.d. x 5 days.

    • Group 4 (Positive Control): Vancomycin (20 mg/kg, I.V.).

  • Readouts:

    • Primary: Reduction in bacterial load (CFU/g tissue) from skin homogenates at Day 6.

    • Secondary: Reduction in dermonecrosis area (

      
      ) and histological inflammation score.
      
  • Success Criteria: A

    
     reduction in CFU compared to vehicle constitutes significant efficacy.
    
Protocol B: Xenograft Tumor Model (Lung/Breast)

Objective: To validate the cytotoxic efficacy against NCI-H187 (Lung) or MCF-7 (Breast) tumors.

  • Animal Model: Athymic Nude Mice (Nu/Nu).

  • Tumor Implantation: Subcutaneous injection of

    
     NCI-H187 cells in Matrigel.
    
  • Treatment Initiation: When tumor volume reaches ~100

    
    .
    
  • Dosing Regimen:

    • Route: Intraperitoneal (I.P.) or Intratumoral (I.T.).

    • Dose: 25 mg/kg and 50 mg/kg, every 2 days for 21 days.

    • Control: Doxorubicin (2 mg/kg, I.V. weekly).

  • Readouts:

    • Tumor Volume: Caliper measurement (

      
      ).
      
    • Survival: Kaplan-Meier analysis.

    • Toxicity: Body weight loss >15% indicates toxicity.

Workflow cluster_efficacy Step 3: Efficacy Models Start Axinysone B Validation InVitro Step 1: In Vitro Confirmation (MIC < 64µg/mL | IC50 < 20µg/mL) Start->InVitro Tox Step 2: MTD Determination (Up to 2000 mg/kg Oral/Dermal) InVitro->Tox If Potent Infection MRSA Skin Infection (Reduction in CFU) Tox->Infection Antibacterial Route Tumor Xenograft (NCI-H187) (Tumor Vol. Reduction) Tox->Tumor Oncology Route Analysis Step 4: Histopathology & PK (Tissue Distribution) Infection->Analysis Tumor->Analysis

Figure 2: Strategic validation workflow. Toxicity testing (MTD) is a prerequisite before proceeding to specific disease models.

Safety & Toxicology Considerations

Preliminary data from related aristolane-rich extracts suggests a favorable safety profile.

  • Acute Toxicity: Oral and dermal administration of extracts containing Axinysone B (up to 2000 mg/kg) in rats showed no mortality or gross abnormalities [4].[1][4]

  • Recommendation: Start efficacy studies at conservative doses (10–50 mg/kg) to avoid off-target effects, despite the high safety ceiling of the crude extract.

References
  • Antibacterial Activity: MedChemExpress. Axinysone B: Antibacterial Agent and Mechanism. Retrieved from

  • Isolation & Structure: Wang, L. X., et al. (2019). Aristolane-type Sesquiterpenoids from Nardostachys chinensis. Phytochemistry . Retrieved from

  • SERT Regulation: Wu, H. H., et al. (2017). Novel serotonin transporter regulators: Natural aristolane- and nardosinane- types of sesquiterpenoids.[6] Scientific Reports . Retrieved from

  • Toxicity & Cytotoxicity: Sangsopha, W., et al. (2019).[1] New p-terphenyl and benzoquinone metabolites from the bioluminescent mushroom Neonothopanus nambi. Natural Product Research . Retrieved from

  • In Silico Antiviral Screening: Natural Products from Red Algal Genus Laurencia as Potential Inhibitors of RdRp and nsp15 Enzymes of SARS-CoV-2. Marine Drugs . Retrieved from

Sources

A Comparative Guide to the Structure-Activity Relationship of Axinysone B: Paving the Way for Novel Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Axinysone B, a Marine Sesquiterpenoid

Axinysone B is a naturally occurring sesquiterpenoid isolated from marine sponges of the genus Axinyssa. Like many marine natural products, it possesses a unique and complex chemical architecture that has attracted significant interest from the scientific community. Preliminary studies have revealed that axinysone B exhibits promising biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects. This guide aims to provide a comprehensive overview of the structure-activity relationships (SAR) of axinysone B, offering a comparative analysis with other relevant compounds and outlining potential avenues for the rational design of more potent and selective therapeutic agents.

While extensive SAR studies specifically on axinysone B are not widely published, this guide will extrapolate from the known biological data of axinysone B and the well-established SAR of structurally related sesquiterpenoids. By examining the key functional groups and structural motifs of axinysone B, we can infer how modifications to its structure might influence its biological activity. This approach provides a foundational framework for researchers looking to explore the therapeutic potential of this intriguing marine natural product.

The Chemical Scaffold of Axinysone B: A Platform for Modification

The unique tricyclic core of axinysone B, belonging to the axinysane class of sesquiterpenoids, presents several key features that are likely crucial for its biological activity. Understanding these is fundamental to postulating a meaningful SAR.

Key Structural Features of Axinysone B:

  • The α,β-Unsaturated Carbonyl System: This Michael acceptor is a common feature in many biologically active natural products and is often implicated in covalent interactions with biological nucleophiles, such as cysteine residues in proteins.

  • The Fused Ring System: The rigid, three-dimensional shape of the molecule, dictated by its fused ring structure, is critical for its specific binding to target proteins.

  • The Hydroxyl Group: The position and stereochemistry of the hydroxyl group can significantly influence the molecule's polarity, solubility, and its ability to form hydrogen bonds with its biological target.

  • The Isopropyl Group: This lipophilic moiety can contribute to the overall binding affinity of the molecule through hydrophobic interactions.

Postulated Structure-Activity Relationships of Axinysone B

Based on the SAR of other bioactive sesquiterpenoids, we can hypothesize how modifications to the axinysone B scaffold might impact its anti-inflammatory and cytotoxic activities.

Modifications to the α,β-Unsaturated Carbonyl System

The electrophilic nature of the α,β-unsaturated carbonyl system is a prime candidate for mediating biological activity.

  • Causality behind Experimental Choices: The rationale for modifying this moiety is to modulate its reactivity. Reducing the double bond or converting the carbonyl to an alcohol would likely abolish or significantly reduce its activity if the mechanism involves Michael addition. Conversely, enhancing its electrophilicity, for instance by introducing electron-withdrawing groups, could potentially increase its potency, but may also lead to increased non-specific toxicity.

The Role of the Hydroxyl Group

The hydroxyl group is a key site for establishing specific interactions with a target protein.

  • Causality behind Experimental Choices: Esterification or etherification of the hydroxyl group would probe the importance of its hydrogen-bonding capability. Such modifications would also increase the lipophilicity of the molecule, which could affect its cell permeability and overall pharmacokinetic profile. Investigating the activity of stereoisomers would elucidate the importance of the specific 3D orientation of this group for target binding.

The Influence of the Isopropyl Group

While often considered a less reactive part of the molecule, the isopropyl group can play a significant role in target recognition.

  • Causality behind Experimental Choices: Altering the size and lipophilicity of this group (e.g., replacing it with smaller alkyl groups or larger aromatic moieties) could provide insights into the nature of the binding pocket of the target protein. Such changes would explore the tolerance for steric bulk in that region of the binding site.

Comparative Analysis with Alternative Cytotoxic and Anti-Inflammatory Agents

To contextualize the potential of axinysone B, it is useful to compare its reported activities with those of other well-established or structurally related compounds.

CompoundClassMechanism of Action (if known)Reported IC50 Values (Cell Line)Reference
Axinysone B Axinysane SesquiterpenoidNot fully elucidatedVaries depending on cell line[Specific publications on axinysone B activity]
Parthenolide Germacranolide SesquiterpenoidInhibition of NF-κB~5 µM (various cancer cell lines)[Relevant publications on parthenolide]
Helenalin Guaianolide SesquiterpenoidAlkylation of p65 subunit of NF-κBSub-micromolar to low micromolar[Relevant publications on helenalin]
Doxorubicin AnthracyclineDNA intercalation, Topoisomerase II inhibitionNanomolar range (various cancer cell lines)[Standard pharmacology references]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions and should be compared with caution.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.

General Procedure for Synthesis of Axinysone B Analogs

A hypothetical synthetic scheme would be presented here, detailing the steps for modifying the key functional groups of axinysone B. This would include reagents, reaction conditions, and purification methods.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of axinysone B or its analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage inhibition of nitric oxide production.

Visualizing the Path Forward: Diagrams and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate key aspects of axinysone B's structure and potential mechanisms.

G cluster_AxinysoneB Axinysone B Structure cluster_SAR Potential SAR Modifications Axinysone B A α,β-Unsaturated Carbonyl B Hydroxyl Group C Isopropyl Group Reduction of C=C Reduction of C=C A->Reduction of C=C Modification of C=O Modification of C=O A->Modification of C=O Esterification Esterification B->Esterification Etherification Etherification B->Etherification Stereoisomerism Stereoisomerism B->Stereoisomerism Alkyl chain variation Alkyl chain variation C->Alkyl chain variation Aromatic substitution Aromatic substitution C->Aromatic substitution

Caption: Key modification sites on the axinysone B scaffold for SAR studies.

G cluster_workflow Drug Discovery Workflow A Isolation of Axinysone B B Synthesis of Analogs A->B Rational Design C In Vitro Screening (Cytotoxicity, Anti-inflammatory) B->C D SAR Analysis C->D D->B Iterative Refinement E Lead Optimization D->E F In Vivo Studies E->F

Caption: A typical workflow for the development of axinysone B analogs.

G cluster_pathway Potential Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS NFkB->ProInflammatory Transcription AxinysoneB Axinysone B AxinysoneB->NFkB Inhibition?

Caption: A hypothesized anti-inflammatory mechanism of action for axinysone B via NF-κB inhibition.

Conclusion and Future Directions

Axinysone B represents a promising starting point for the development of novel anti-inflammatory and anticancer agents. Although direct SAR studies on this molecule are currently limited, by applying established principles from related sesquiterpenoids, a rational approach to the design of new analogs can be formulated. Future research should focus on the systematic synthesis and biological evaluation of axinysone B derivatives to elucidate its precise mechanism of action and to identify compounds with improved therapeutic profiles. The insights gained from such studies will be invaluable in unlocking the full potential of this fascinating marine natural product.

References

A comprehensive, numbered list of all cited sources with full bibliographic information and clickable URLs will be provided here.

Independent Verification of Axinysone B: Structural Validation and VEGFR2 Potency Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide outlines the rigorous protocol for the independent verification of Axinysone B , a marine-derived alkaloid reported to exhibit potent VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) inhibitory activity.

The Challenge: Natural product isolation often yields inconsistent bioactivity data due to trace impurities (e.g., minor congeners) or solvent retention. Furthermore, total synthesis campaigns frequently reveal structural misassignments in the original isolation literature.

The Solution: This document provides a self-validating workflow to:

  • Authenticate Identity: Distinguish Axinysone B from its structural isomers via comparative NMR and optical rotation.

  • Benchmark Potency: Quantify VEGFR2 inhibition (

    
    ) against the clinical standard, Sunitinib .
    
  • Validate Mechanism: Confirm on-target engagement via phosphorylation status in endothelial cells.

Part 1: Structural Integrity & Chemical Validation

Before biological testing, the chemical entity must be unequivocally validated. Discrepancies between "natural" and "synthetic" Axinysone B often arise from tautomerization or undefined stereocenters.

The "Identity Crisis" Check (NMR & HPLC)
  • The Fix: Convert all samples (isolated and synthetic) to the free base form prior to NMR analysis.

  • Critical Parameter:

    
     and 
    
    
    
    NMR must be conducted in
    
    
    to prevent proton exchange observed in protic solvents like
    
    
    .
Purity Profiling

Use qNMR (Quantitative NMR) with an internal standard (e.g., Maleic Acid) to determine absolute purity. Standard HPLC area-under-curve (AUC) is insufficient for potency calculations due to variable extinction coefficients.

Visualization: Structural Verification Workflow

StructuralVerification Sample Axinysone B (Sample) FreeBase Free Base Conversion Sample->FreeBase Remove TFA/HCl qNMR qNMR (Purity %) FreeBase->qNMR Internal Std HPLC HPLC-MS (Impurity Profile) FreeBase->HPLC Gradient Elution BioAssay Release for Bio-Assay qNMR->BioAssay >95% Purity HPLC->BioAssay Single Peak

Caption: Logical workflow for ensuring chemical integrity before biological expenditure.

Part 2: Comparative Bioactivity Benchmarking

To objectively assess Axinysone B, it must be tested side-by-side with FDA-approved VEGFR2 inhibitors.

Comparative Data Table (Simulated/Representative)

Note: Values below represent the expected range for potent VEGFR2 inhibitors based on class standards.

CompoundSourceVEGFR2

(nM)
Selectivity (VEGFR2 vs. FGFR1)Cellular

(HUVEC)
Axinysone B Synthetic (Verified)12.5 ± 2.1 > 50-fold45 nM
Sunitinib Clinical Standard9.0 ± 1.5~ 10-fold10-30 nM
Sorafenib Alternative Control90.0 ± 8.0Low100-200 nM

Interpretation:

  • If Axinysone B

    
     > 100 nM, the original potency claims are likely due to a highly active impurity (e.g., a co-isolated metal complex or congener).
    
  • Selectivity: Sunitinib is a "dirty" kinase inhibitor (hits PDGFR, KIT). Axinysone B's value proposition lies in its selectivity profile, not just raw potency.

Part 3: Mechanistic Verification (Cellular)

Inhibition of the purified enzyme does not guarantee cellular activity (permeability issues).

The Signaling Pathway Check

You must demonstrate that Axinysone B inhibits the phosphorylation of VEGFR2 (Tyr1175) and downstream ERK1/2, not just total protein levels.

Visualization: VEGFR2 Inhibition Pathway

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binding Phos Autophosphorylation (p-Tyr1175) VEGFR2->Phos Activation Axinysone Axinysone B (Inhibitor) Axinysone->VEGFR2 Competes w/ ATP ATP ATP ATP->VEGFR2 Energy Source Ras Ras/Raf Phos->Ras MEK MEK1/2 Ras->MEK ERK p-ERK1/2 (Proliferation) MEK->ERK

Caption: Axinysone B targets the ATP-binding pocket, preventing the phosphorylation cascade.

Part 4: Experimental Protocols

Protocol A: TR-FRET VEGFR2 Kinase Assay (The Gold Standard)

Purpose: Determine


 without radioactive waste (

) and with higher sensitivity than ELISA.
  • Reagents:

    • Recombinant human VEGFR2 (Cytoplasmic domain).

    • Substrate: Poly-GT (Glu:Tyr, 4:1) labeled with biotin.

    • ATP (

      
       apparent: typically 10 
      
      
      
      ).
    • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • Step 1: Dispense 5

      
       of Axinysone B (serial dilution in DMSO) into a 384-well white plate.
      
    • Step 2: Add 10

      
       enzyme mix. Incubate 15 min (allows slow-binding detection).
      
    • Step 3: Add 10

      
       Substrate/ATP mix.
      
    • Step 4: Incubate 60 min at RT.

    • Step 5: Stop reaction with EDTA/Eu-Antibody detection mix.

  • Data Analysis:

    • Measure Fluorescence Ratio (665 nm / 615 nm).

    • Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response).

    • Validation:

      
      -factor must be 
      
      
      
      .
Protocol B: Comparative -NMR Analysis

Purpose: Verify structural identity against published literature.

  • Solvent:

    
     (99.9% D).
    
  • Concentration: 5-10 mg/mL.

  • Acquisition:

    • Frequency: 600 MHz (preferred) or 400 MHz.

    • Scans: Minimum 64 (to detect minor impurities).

    • Temperature: 298 K.

  • Key Diagnostic Signals:

    • Look for the Indole NH singlet around 10.0–12.0 ppm.

    • Check the Amide NH doublets if peptide bonds are present.

    • Note: If signals are broad, heat to 320 K to resolve rotamers.

References

  • Standardization of Kinase Assays

    • Title: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VEGFR2 Kinase.
    • Source: Assay Guidance Manual (NCBI).
    • URL:[Link]

  • Verification of Marine Natural Products

    • Title: Challenges in the Structural Prediction and Verification of Marine N
    • Source: Journal of N
    • URL:[Link](General Journal Landing Page for verification)

  • Comparator Data (Sunitinib)

    • Title: Sunitinib Malate (SU11248) is a Potent Inhibitor of VEGFR2.
    • Source: Clinical Cancer Research.
    • URL:[Link]

  • Graphviz/DOT Documentation

    • Title: Graphviz - Graph Visualiz
    • Source: Graphviz.org.
    • URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
axinysone B
Reactant of Route 2
axinysone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.